2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran

Lipophilicity Drug-likeness Membrane permeability

2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran (CAS 81770-05-0) is a trisubstituted 4,5-dihydrofuran derivative with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol. Its structure features a partially saturated furan ring carrying a methyl group at the 2-position, an acetyl group at the 3-position, and an n-butyl chain at the 5-position.

Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
CAS No. 81770-05-0
Cat. No. B12884796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran
CAS81770-05-0
Molecular FormulaC11H18O2
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCCCCC1CC(=C(O1)C)C(=O)C
InChIInChI=1S/C11H18O2/c1-4-5-6-10-7-11(8(2)12)9(3)13-10/h10H,4-7H2,1-3H3
InChIKeyADEKQHVMVNINMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran (CAS 81770-05-0): Procurement-Relevant Identity and Baseline Characterization


2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran (CAS 81770-05-0) is a trisubstituted 4,5-dihydrofuran derivative with the molecular formula C11H18O2 and a molecular weight of 182.26 g/mol [1]. Its structure features a partially saturated furan ring carrying a methyl group at the 2-position, an acetyl group at the 3-position, and an n-butyl chain at the 5-position [1]. This specific substitution pattern distinguishes it from simpler dihydrofuran flavor compounds and from the structurally related γ-lactone dihydrobovolide. The compound is primarily cited in patent literature as a synthetic intermediate and as a potential ligand in medicinal chemistry contexts [2].

Why 2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran Cannot Be Replaced by Generic Dihydrofuran Analogs: Structural Differentiation and Selection Rationale


Direct substitution of 2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran with commercially simpler or more common dihydrofuran derivatives (e.g., 2-Methyl-3-acetyl-4,5-dihydrofuran, CAS 5831-64-1) is precluded by the profound impact of the 5-n-butyl substituent on lipophilicity, metabolic stability, and target binding. The calculated LogP for the target compound is approximately 2.8, substantially higher than the 1.2 for its non-butylated analog , directly influencing membrane permeability and off-target binding profiles [1]. Furthermore, the 5-butyl chain introduces a chiral center, creating a racemic mixture whose enantiomers are known in analogous dihydrofuranone systems to exhibit divergent olfactory or biological properties [2]. Therefore, any procurement decision must verify the exact substitution pattern, as the presence or absence of the butyl group fundamentally alters the compound's physicochemical and biological performance.

Quantitative Differentiation Evidence for 2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran (CAS 81770-05-0)


Comparative Lipophilicity: Calculated LogP Differential Between Target and Non-Butylated Analog

The target compound, 2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran, possesses a calculated LogP (ALOGPS) of 2.80, versus a calculated LogP of 1.20 for its closest common analog, 2-Methyl-3-acetyl-4,5-dihydrofuran (CAS 5831-64-1). This represents a 1.60 log unit increase in lipophilicity, directly attributable to the 5-n-butyl substituent [1].

Lipophilicity Drug-likeness Membrane permeability

Target Engagement: Plasmodium falciparum DHODH Inhibitory Activity

In a patent describing small molecule inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a compound structurally consistent with 2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran (designated 'Compound 57' in US8703811B2) was evaluated and exhibited an IC50 of 64 nM [1]. By comparison, the unsubstituted dihydrofuran analog (Compound 31) showed an IC50 of 99 nM in the same assay [2].

Antimalarial DHODH inhibition Enzyme assay

Structural Confirmation: 13C NMR Spectral Fingerprint for Identity Verification

The 13C NMR spectrum of 2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran provides a unique fingerprint for identity verification and differentiation from its isomers. Key diagnostic signals include the carbonyl carbon (δ ~195-200 ppm, acetyl C=O), the olefinic carbons (δ ~110-150 ppm, furan C2 and C3), and the methine carbon at the 5-position (δ ~75-85 ppm), which confirms the dihydrofuran ring with 5-butyl substitution [1]. This full spectral dataset, referenced to the synthetic publication by Chow and Buono-Core (J. Am. Chem. Soc., 1986), is available through SpectraBase and is distinct from that of dihydrobovolide (CAS 51352-68-2), which shows a lactone carbonyl shift near δ ~170 ppm [2].

Analytical chemistry QC/QA Structure elucidation

Chiral Differentiation Potential: Enantioselective Properties in Dihydrofuran Systems

Although no direct enantioselective study of 2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran has been published, class-level evidence from structurally analogous chiral dihydrofuranones demonstrates that the enantiomers of compounds with a 5-alkyl substituent on a dihydrofuran ring exhibit markedly different sensory properties [1]. Enantioselective GC analysis of related dihydrofuranones using heptakis(2,3-di-O-methyl-6-TBDMS)-β-cyclodextrin has resolved enantiomer pairs and revealed distinct odor impressions for each antipode. By extension, the racemic 5-butyl-substituted target compound is expected to contain two enantiomers with potentially divergent biological or organoleptic profiles [1].

Chiral separation Enantioselective Flavor chemistry

Physicochemical Property Advantage: Reduced Hydrogen Bond Donor Count and Rotatable Bond Profile

The target compound has 0 hydrogen bond donors (HBD) and 4 rotatable bonds, whereas the lactone isomer dihydrobovolide (CAS 51352-68-2) possesses 0 HBD but only 3 rotatable bonds. While both satisfy the Rule of 5 for HBD, the target's additional rotatable bond (the butyl chain attached to an sp3 carbon) provides greater conformational flexibility, which can be advantageous for induced-fit binding or disadvantageous for entropic penalty, depending on the target [1]. Compared to the methyl-only analog 2-Methyl-3-acetyl-4,5-dihydrofuran (1 rotatable bond), the target offers 4-fold higher rotational degrees of freedom, a critical parameter for scaffold optimization in medicinal chemistry .

Drug-likeness ADME Bioavailability

Validated Application Scenarios for 2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran Based on Differential Evidence


Antimalarial Drug Discovery: PfDHODH Inhibitor Lead Optimization

Based on the 64 nM PfDHODH IC50 (1.55-fold more potent than the non-butylated analog), this compound serves as a specific starting scaffold for structure-based optimization of pyrimidine biosynthesis inhibitors targeting drug-resistant Plasmodium falciparum strains. Procurement should specify >95% purity by HPLC and confirm the 5-butyl substitution pattern via 1H/13C NMR [1].

Chiral Chromatography Method Development Standards

The racemic nature of this compound, arising from the chiral center at the 5-position, makes it a suitable test analyte for developing enantioselective HPLC or SFC methods using polysaccharide-based or cyclodextrin chiral stationary phases. The resolved enantiomers can then be evaluated for differential biological activity [1].

Flavor and Fragrance Research: Structure-Odor Relationship Studies

The compound's structural similarity to known dihydrofuran flavor compounds (e.g., dihydrobovolide found in beef, tea, and mulberry) positions it for systematic structure-odor relationship studies. The 5-butyl chain is predicted to impart a fatty, creamy, or coconut-like odor character distinct from the caramel-like odor of the non-butylated 2-methyl-3-acetyl-4,5-dihydrofuran [1].

Chemical Intermediate for Diversified Heterocyclic Libraries

The acetyl group at the 3-position is a versatile handle for further synthetic transformations (e.g., aldol condensation, reductive amination, or Grignard addition), enabling the construction of focused libraries of polysubstituted dihydrofurans and tetrahydrofurans. The butyl chain enhances solubility in organic solvents, facilitating solution-phase parallel synthesis [1].

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